molecular formula C17H17N3O2S B14123096 N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide

N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide

Cat. No.: B14123096
M. Wt: 327.4 g/mol
InChI Key: GBVAIYLMWWSRLX-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a thiazole ring, a dimethylcarbamoyl group, and a prop-2-yn-1-yl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylcarbamoyl)phenylacetylene with 2-methylthiazole-4-carboxylic acid under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and maintain the reaction environment .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(3-(4-(dimethylcarbamoyl)phenyl)prop-2-yn-1-yl)-2-methylthiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a dimethylcarbamoyl groupWhile similar compounds may share some functional groups or structural motifs, the specific arrangement and combination of these groups in this compound confer unique properties and potential .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-[4-(dimethylcarbamoyl)phenyl]prop-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-19-15(11-23-12)16(21)18-10-4-5-13-6-8-14(9-7-13)17(22)20(2)3/h6-9,11H,10H2,1-3H3,(H,18,21)

InChI Key

GBVAIYLMWWSRLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC#CC2=CC=C(C=C2)C(=O)N(C)C

Origin of Product

United States

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